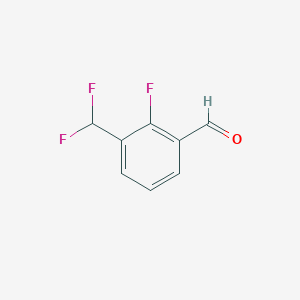

3-(Difluoromethyl)-2-fluorobenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Difluoromethyl)-2-fluorobenzaldehyde is a chemical compound that has been the subject of various research studies . It is a part of a broader field of research that focuses on difluoromethylation processes . The difluoromethyl group is known to form hydrogen bonds, which has been quantified as a parameter defining hydrogen bond acidity .

Synthesis Analysis

The synthesis of 3-(Difluoromethyl)-2-fluorobenzaldehyde and similar compounds involves difluoromethylation processes based on X–CF2H bond formation . The last decade has seen an increase in metal-based methods that can transfer CF2H to C(sp2) sites . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-2-fluorobenzaldehyde is likely to be influenced by its difluoromethyl group. This group is known to form hydrogen bonds, which can impact the compound’s overall structure .Chemical Reactions Analysis

The chemical reactions involving 3-(Difluoromethyl)-2-fluorobenzaldehyde are primarily difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C(sp), C(sp2), C(sp3), O, N, or S .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Difluoromethyl)-2-fluorobenzaldehyde would be influenced by its difluoromethyl group. This group is known to form hydrogen bonds, which can impact properties such as solubility and reactivity .Scientific Research Applications

Fluorescent Probes and Functional Materials

3-(Difluoromethyl)-2-fluorobenzaldehyde: plays a crucial role in the development of fluorescent probes and functional materials. These applications are particularly relevant in biomedical research. Here’s why:

Fluorescent Probes: Due to their simplicity in preparation, sensitivity, and selectivity, fluorescent probes have become essential tools in research and industry. Researchers use them for rapid detection of chemical substances and to study physiological and pathological processes at the cellular level. The compound’s unique properties make it suitable for designing novel fluorescent probes .

Drug Discovery and Material Science

The versatility of 3-(Difluoromethyl)-2-fluorobenzaldehyde extends to drug discovery and material science:

- Novel Reactions and Synthesis Pathways : Its unique structure enables exploration of novel reactions and synthesis pathways. Researchers leverage this compound to create new molecules with potential therapeutic applications.

Defluorinative Functionalization

Researchers have also explored defluorinative functionalization using this compound:

- Production of Compounds Bearing Fluorocarbon Groups : Patent applications related to the production method for compounds containing fluorocarbon groups have been submitted. This research area highlights the compound’s significance in synthetic chemistry .

Fluorescent Probe Design and Synthesis

In designing fluorescent probes, a comprehensive approach is essential. Considerations include:

Fluorinated Protein and Peptide Materials

The hydrophobic effect of fluorine is harnessed in protein and peptide materials:

- Stabilization of Coiled-Coils : Fluorine enhances the stability of coiled-coil motifs, making them even more suitable for therapeutic and drug delivery applications. The compound contributes to the hydrophobic core of these structures .

Catalysis Studies

Lastly, 3-(Difluoromethyl)-2-fluorobenzaldehyde finds applications in catalysis studies. Researchers investigate its role as a catalyst or co-catalyst in various reactions.

Mechanism of Action

Target of Action

Similar compounds with a difluoromethyl group have been found to inhibit succinate dehydrogenase (sdh), a key enzyme in the mitochondrial respiratory chain . SDH plays a crucial role in energy production within cells.

Mode of Action

This inhibition disrupts the tricarboxylic acid cycle and mitochondrial electron transport, leading to a decrease in ATP production and an increase in reactive oxygen species, which can cause cell death .

Biochemical Pathways

The compound likely affects the tricarboxylic acid cycle and mitochondrial electron transport, given its potential role as an SDH inhibitor . Disruption of these pathways can lead to a decrease in energy production and an increase in reactive oxygen species, potentially leading to cell death .

Pharmacokinetics

Fluorinated compounds are generally known for their high metabolic stability and improved pharmacokinetic properties .

Result of Action

If it acts as an sdh inhibitor, it could lead to a decrease in atp production and an increase in reactive oxygen species, potentially leading to cell death .

Safety and Hazards

Future Directions

The field of difluoromethylation, which includes compounds like 3-(Difluoromethyl)-2-fluorobenzaldehyde, has seen significant advances in recent years . Future research will likely continue to explore new difluoromethylation reagents and methods, potentially leading to the development of new pharmaceuticals and other useful compounds .

properties

IUPAC Name |

3-(difluoromethyl)-2-fluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7-5(4-12)2-1-3-6(7)8(10)11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTGBACTVTKTVOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2-fluorobenzaldehyde | |

CAS RN |

1379207-13-2 |

Source

|

| Record name | 3-(difluoromethyl)-2-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

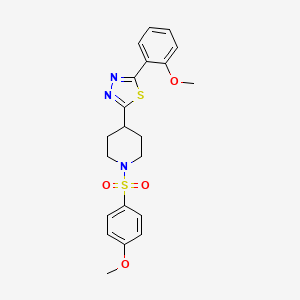

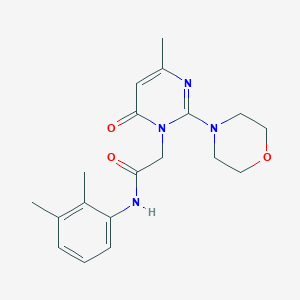

![2-Phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2990204.png)

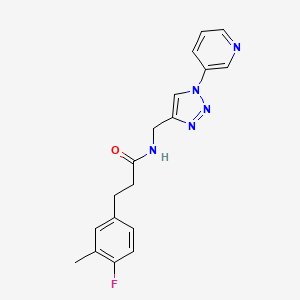

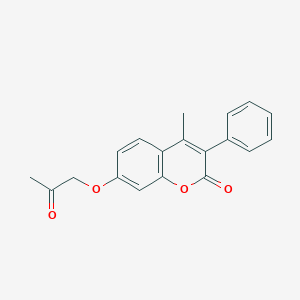

![2-{4-[(2-Carbamoylethyl)sulfanyl]phenyl}acetic acid](/img/structure/B2990206.png)

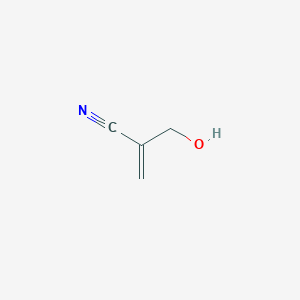

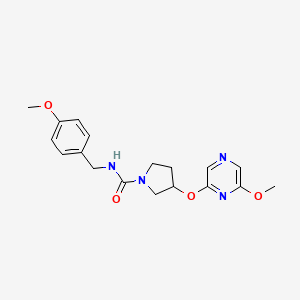

![N-(2,4-dimethoxyphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2990212.png)

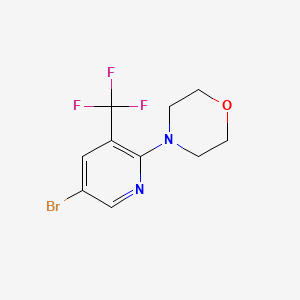

![4-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2990218.png)